2,3,3,3-Tetrafluoro-1-phenylpropan-1-one
Description
2,3,3,3-Tetrafluoro-1-phenylpropan-1-one is a fluorinated aromatic ketone characterized by a phenyl group attached to a tetrafluorinated propanone backbone. Its molecular formula is C₉H₅F₄O, with a ketone functional group at position 1 and fluorine atoms at positions 2, 3, 3, and 3. This compound is of interest in synthetic organic chemistry due to the electron-withdrawing effects of fluorine atoms, which enhance the electrophilicity of the ketone group, making it reactive toward nucleophilic additions or condensations.
Properties
CAS No. |
2267-65-4 |
|---|---|
Molecular Formula |
C9H6F4O |
Molecular Weight |
206.14 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoro-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H6F4O/c10-8(9(11,12)13)7(14)6-4-2-1-3-5-6/h1-5,8H |
InChI Key |
MGVPMFSYZYUVSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-1-phenylpropan-1-one typically involves the fluorination of 1-phenylpropan-1-one. One common method is the reaction of 1-phenylpropan-1-one with elemental fluorine or a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for efficient scaling up of the production process while ensuring consistent product quality. The use of advanced fluorinating agents and catalysts can further enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-Tetrafluoro-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding 2,3,3,3-Tetrafluoro-1-phenylpropan-1-ol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 2,3,3,3-Tetrafluoro-1-phenylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,3,3-Tetrafluoro-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,3,3,3-Tetrafluoro-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to modulate apoptotic pathways in neurons, thereby preventing cell death under stress conditions . The compound may interact with various enzymes and receptors, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.2,3,3,3-Tetrafluoro-1-propanol (C₃H₄F₄O)
- Functional Group : Hydroxyl (-OH) instead of a ketone.
- Properties: The hydroxyl group enables hydrogen bonding, likely resulting in higher boiling points compared to non-polar fluorinated ketones. However, fluorination increases molecular weight and hydrophobicity.
- Applications : Used as a solvent or intermediate in fluoropolymer synthesis .
(E)-1,3,3,3-Tetrafluoropropene (C₃H₂F₄)
- Structure : Unsaturated propene backbone with fluorines at positions 1, 3, 3, and 3.
- Properties : Gas at room temperature (used as a refrigerant, R-1234ze).
1-(3-((2,3,3,3-Tetrafluoro-2-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)propyl)amino)phenyl)ethan-1-one (C₁₄H₈F₁₀O₂N)
- Structure: Complex derivative with additional hexafluoropropanol and amino-phenyl substituents.
- Synthesis : Synthesized via nucleophilic substitution using Na₂CO₃ in acetonitrile, yielding 33% .
- Reactivity : The electron-withdrawing fluorine atoms and aromatic ring enhance electrophilicity, facilitating reactions with amines or thiols.
Functional Group Influence
- Ketones vs. Alcohols: The ketone group in 2,3,3,3-Tetrafluoro-1-phenylpropan-1-one is more electrophilic than the hydroxyl group in 2,2,3,3-Tetrafluoro-1-propanol, favoring nucleophilic attacks (e.g., Grignard reactions). Conversely, the hydroxyl group enables esterification or oxidation pathways .
- Fluorination Impact: Fluorine atoms increase thermal stability and resistance to oxidation. For example, (E)-1,3,3,3-Tetrafluoropropene exhibits non-flammability and low toxicity, critical for refrigerant applications .
Physical and Chemical Properties
Biological Activity
2,3,3,3-Tetrafluoro-1-phenylpropan-1-one, also known as trifluoromethyl ketone, is a fluorinated compound that has garnered attention in various fields including medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their biological activity, stability, and interaction with biological targets. This article explores the biological activity of this compound through a review of relevant studies and findings.
- Molecular Formula : C10H8F4O
- Molecular Weight : 218.16 g/mol
- CAS Number : 1185860-47-9
The presence of fluorine atoms in this compound enhances lipophilicity and metabolic stability, which can influence its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to act as an inhibitor of certain enzymes and receptors due to its electrophilic nature. The compound can form covalent bonds with nucleophilic sites in proteins, thereby altering their function.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. |
| Antimicrobial Activity | Exhibits activity against various bacterial strains. |
| Cytotoxic Effects | Demonstrates cytotoxicity in cancer cell lines. |
| Pharmacological Effects | Potential use in drug development due to its unique properties. |
1. Enzyme Inhibition
A study investigated the inhibitory effects of this compound on a specific enzyme involved in the biosynthesis of fatty acids. The results indicated that the compound effectively reduced enzyme activity by forming a stable adduct with the active site residues.
2. Antimicrobial Activity
Research published in Journal of Medicinal Chemistry revealed that derivatives of this compound exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with cellular respiration.
3. Cytotoxicity in Cancer Cells
In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines through the activation of caspase pathways. This suggests potential applications in cancer therapy as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
